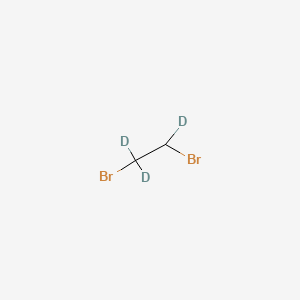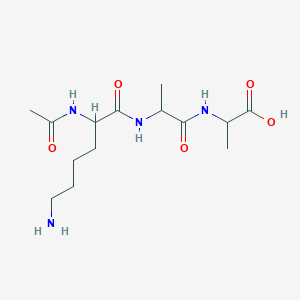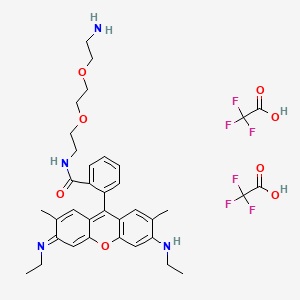
Lead hydrogen phosphate, 98%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lead hydrogen phosphate, also known as lead(II) hydrogen phosphate, is an inorganic compound with the chemical formula PbHPO₄. It is a white crystalline powder that is insoluble in water but soluble in nitric acid. This compound is primarily used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Lead hydrogen phosphate can be synthesized through several methods. One common laboratory method involves the reaction of lead(II) hydroxide with orthophosphoric acid:
[ 3Pb(OH)_2 + 2H_3PO_4 \rightarrow Pb_3(PO_4)_2 + 6H_2O ]
In industrial settings, lead hydrogen phosphate is often produced by reacting lead(II) nitrate with sodium phosphate under controlled conditions. The reaction is typically carried out in an aqueous medium, and the resulting precipitate is filtered, washed, and dried to obtain the final product.
Chemical Reactions Analysis
Lead hydrogen phosphate undergoes various chemical reactions, including:
Oxidation and Reduction: Lead hydrogen phosphate can participate in redox reactions, although it is more commonly involved in precipitation and complexation reactions.
Substitution: It can react with other phosphates or metal salts to form different lead compounds.
Decomposition: When heated, lead hydrogen phosphate decomposes to form lead(II) oxide and phosphoric acid.
Common reagents used in these reactions include nitric acid, sodium phosphate, and other metal salts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Lead hydrogen phosphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical syntheses and analytical procedures.
Biology: Lead hydrogen phosphate is used in studies involving phosphate metabolism and enzyme activity.
Industry: This compound is used in the production of lead-based pigments, ceramics, and glass.
Mechanism of Action
The mechanism by which lead hydrogen phosphate exerts its effects involves its interaction with phosphate ions and other metal ions. In biological systems, it can affect enzyme activity and cellular processes by altering phosphate availability. The molecular targets and pathways involved include phosphate transporters and enzymes that utilize phosphate as a substrate.
Comparison with Similar Compounds
Lead hydrogen phosphate can be compared with other lead phosphates, such as lead(II) phosphate (Pb₃(PO₄)₂) and lead(IV) phosphate (Pb₄(PO₄)₄). These compounds share similar chemical properties but differ in their oxidation states and reactivity. Lead hydrogen phosphate is unique due to its specific hydrogen phosphate composition, which influences its solubility and reactivity.
Similar compounds include:
- Lead(II) phosphate (Pb₃(PO₄)₂)
- Lead(IV) phosphate (Pb₄(PO₄)₄)
- Lead(II) nitrate (Pb(NO₃)₂)
- Lead(II) acetate (Pb(C₂H₃O₂)₂)
These compounds are used in various applications, but lead hydrogen phosphate is particularly valued for its specific chemical properties and reactivity.
Properties
Molecular Formula |
H3O4PPb |
|---|---|
Molecular Weight |
305 g/mol |
InChI |
InChI=1S/H3O4P.Pb/c1-5(2,3)4;/h(H3,1,2,3,4); |
InChI Key |
TYRSHWJNDCWRJW-UHFFFAOYSA-N |
Canonical SMILES |
OP(=O)(O)O.[Pb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-3H-purin-6-one](/img/structure/B15088763.png)





![N-[2-(2-Aminoethylamino)ethyl]rhodamine 6G-amide bis(trifluoroacetate)](/img/structure/B15088805.png)



